Product packaging for 1-Ethenyl-4-[(trifluoromethyl)thio]benzene(Cat. No.:)

1-Ethenyl-4-[(trifluoromethyl)thio]benzene

Cat. No.: B15206623
M. Wt: 204.21 g/mol
InChI Key: SVOFPKGDYRGHSY-UHFFFAOYSA-N
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Description

Significance of Vinyl Aromatic Scaffolds in Organic Synthesis and Polymer Science

Vinyl aromatic scaffolds, with styrene (B11656) being the most prominent example, are foundational to the chemical industry. The vinyl group serves as a versatile handle for a multitude of organic reactions, including additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. nih.gov This reactivity allows for the construction of complex molecular architectures from relatively simple starting materials.

In polymer science, vinyl aromatic monomers are the bedrock of a vast range of polymeric materials. The polymerization of these monomers, typically through free-radical, cationic, or anionic mechanisms, leads to the formation of polymers with diverse properties and applications, from common plastics like polystyrene to specialized resins and coatings. frontiersin.orgnasa.gov The ability to introduce functional groups onto the aromatic ring allows for the fine-tuning of the resulting polymer's characteristics, such as thermal stability, solubility, and optical properties.

Role of the Trifluoromethylthio (–SCF₃) Group in Modulating Molecular Properties

The trifluoromethylthio (–SCF₃) group is a unique and powerful functional group in the arsenal (B13267) of medicinal and materials chemists. researchgate.net Its introduction into an organic molecule can dramatically alter its physicochemical properties. The –SCF₃ group is one of the most lipophilic substituents known, a property that can enhance the solubility of a molecule in nonpolar environments and improve its membrane permeability. nih.gov

Overview of Research Interest in 1-Ethenyl-4-[(trifluoromethyl)thio]benzene as a Multifunctional Building Block

This compound, also known as 4-(trifluoromethylthio)styrene, emerges as a molecule of significant interest by combining the advantageous features of a vinyl aromatic scaffold with the property-modulating effects of the trifluoromethylthio group. This unique combination makes it a highly attractive monomer for the synthesis of advanced polymers with tailored properties.

The presence of the polymerizable vinyl group allows for its incorporation into polymer chains, while the –SCF₃ group on the aromatic ring can impart desirable characteristics such as increased thermal stability, hydrophobicity, and potentially specific optical or electronic properties to the resulting polymer. Research in this area is driven by the continuous demand for new materials with superior performance for a variety of applications, including specialty coatings, high-performance plastics, and advanced electronic components. The study of monomers like this compound is crucial for expanding the toolbox of polymer chemists and materials scientists.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the literature, its properties can be inferred from closely related and well-characterized analogous compounds, such as 4-(trifluoromethyl)styrene (B10332).

Table 1: Physicochemical Properties of 4-(Trifluoromethyl)styrene (Analogue)

PropertyValue
Molecular FormulaC₉H₇F₃
Molecular Weight172.15 g/mol
Boiling Point65-66 °C at 40 mmHg
Density1.165 g/mL at 25 °C
Refractive Index (n²⁰/D)1.466

Data sourced from commercial supplier information and is for the analogous compound 4-(Trifluoromethyl)styrene. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Table 2: Spectroscopic Data of 4-(Trifluoromethyl)styrene (Analogue)

SpectroscopyData
¹H NMR (CDCl₃)Chemical shifts (δ) for the vinyl protons are typically observed in the range of 5.0-7.0 ppm, and aromatic protons appear in the range of 7.0-8.0 ppm.
¹³C NMR (CDCl₃)Signals for the vinyl carbons appear in the range of 110-140 ppm, while aromatic carbons resonate between 120-150 ppm. The carbon of the CF₃ group has a characteristic quartet signal.

Note: The spectroscopic data presented is a general representation for a 4-substituted styrene and the closely related 4-(trifluoromethyl)styrene and may not reflect the exact values for this compound. spectrabase.com

Synthesis and Reactivity

The synthesis of this compound can be approached through established olefination methodologies, which are fundamental in organic chemistry for the formation of carbon-carbon double bonds.

Plausible Synthetic Routes

One of the most common and effective methods for the synthesis of styrenic monomers is the Wittig reaction . organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.orgudel.edu This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, the logical precursor would be 4-[(trifluoromethyl)thio]benzaldehyde. The reaction would proceed by treating this aldehyde with a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium.

Another powerful olefination method is the Horner-Wadsworth-Emmons (HWE) reaction . nih.govwikipedia.orgrsc.orgorganic-chemistry.orgconicet.gov.ar The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide and often provides higher yields and cleaner reactions. In this approach, 4-[(trifluoromethyl)thio]benzaldehyde would be reacted with the anion of a methylphosphonate (B1257008) ester, such as diethyl methylphosphonate, generated using a base like sodium hydride. A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification.

Role in Polymer Science

The true potential of this compound lies in its application as a monomer in polymer synthesis. The incorporation of this monomer into polymer chains can lead to materials with unique and desirable properties.

Polymerization Mechanisms

This compound, being a styrene derivative, is expected to undergo polymerization through several standard mechanisms:

Free-Radical Polymerization : This is the most common method for polymerizing styrene and its derivatives. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which generates free radicals that add to the vinyl group of the monomer, propagating the polymer chain. frontiersin.orgresearchgate.net

Controlled Radical Polymerization (CRP) : Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the polymer's molecular weight, architecture, and dispersity. fluorine1.ru These methods are increasingly employed for the synthesis of well-defined fluorinated polymers.

Cationic and Anionic Polymerization : Depending on the electronic nature of the substituent on the aromatic ring, styrenic monomers can also be polymerized via ionic mechanisms, although these methods often require more stringent reaction conditions.

Properties of the Resulting Polymers

The homopolymer, poly{this compound}, and copolymers incorporating this monomer are anticipated to exhibit several enhanced properties due to the presence of the –SCF₃ group:

Thermal Stability : Fluorinated polymers are renowned for their high thermal stability. The strong carbon-fluorine bonds in the –SCF₃ group contribute to an increased degradation temperature of the polymer. nih.gov

Chemical Resistance : The inertness of the C-F bond also imparts excellent chemical resistance to the polymer, making it less susceptible to degradation by solvents, acids, and bases.

Hydrophobicity : The highly lipophilic nature of the –SCF₃ group is expected to result in polymers with very hydrophobic surfaces. This property is highly sought after for applications such as water-repellent coatings and low-friction surfaces.

Dielectric Properties : The introduction of fluorine into a polymer can lower its dielectric constant and dielectric loss, making it a candidate for use in microelectronics and as an insulating material. nih.gov

Table 3: Anticipated Thermal Properties of Poly{this compound}

PropertyAnticipated CharacteristicRationale
Glass Transition Temperature (Tg)Higher than polystyreneThe bulky and polar –SCF₃ group can restrict segmental motion of the polymer chains.
Thermal Decomposition TemperatureHigher than polystyreneThe high bond energy of the C-F bonds in the trifluoromethyl group enhances thermal stability. marquette.eduresearchgate.netncsu.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3S B15206623 1-Ethenyl-4-[(trifluoromethyl)thio]benzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-4-(trifluoromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3S/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOFPKGDYRGHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethenyl 4 Trifluoromethyl Thio Benzene

Strategies for Incorporating the Trifluoromethylthio Moiety onto Aromatic Rings

The synthesis of aryl trifluoromethyl thioethers can be broadly categorized into several key strategies. These include nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, and direct C-H functionalization methods. The choice of method often depends on the availability of starting materials, functional group tolerance, and the desired regioselectivity. For the synthesis of 1-Ethenyl-4-[(trifluoromethyl)thio]benzene, a plausible precursor would be a 4-substituted styrene (B11656) derivative, such as 4-halostyrene.

Nucleophilic Aromatic Substitution (SNAr) Approaches with Trifluoromethylthiolate Sources

Nucleophilic aromatic substitution (SNAr) is a foundational method for forming aryl thioethers. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. acsgcipr.org For the synthesis of this compound, this approach would utilize a trifluoromethylthiolate (CF3S⁻) source as the nucleophile.

The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic substrate. The aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. acsgcipr.org In the case of a 4-halostyrene precursor, the vinyl group is not a sufficiently strong EWG to facilitate SNAr under standard conditions. Therefore, this method is generally more applicable to substrates bearing nitro, cyano, or carbonyl functionalities.

However, under specific conditions, such as the use of highly reactive trifluoromethylthiolate sources and polar aprotic solvents, the reaction might be feasible, albeit likely with lower efficiency compared to other methods. The general scheme for this approach is as follows:

Scheme 1: Proposed SNAr Synthesis of this compound

Starting Material: 4-Fluoro- or 4-chlorostyrene (B41422) (activated with an additional EWG if necessary) Reagent: A source of trifluoromethylthiolate, such as AgSCF3 or Me4NSCF3. Solvent: A polar aprotic solvent like DMF, DMAc, or NMP. acsgcipr.org Conditions: Elevated temperatures are typically required.

Parameter Description Reference
Substrate Aryl halide with electron-withdrawing groups ortho/para to the leaving group. acsgcipr.org
Nucleophile Trifluoromethylthiolate source (e.g., AgSCF3, Me4NSCF3). researchgate.net
Leaving Group F > Cl > Br > I (typical for SNAr). acsgcipr.org
Solvent Polar aprotic (e.g., DMF, DMSO, NMP). acsgcipr.org
Advantages Can be cost-effective if the substrate is readily available and activated.
Limitations Limited to electron-deficient aromatic systems; the vinyl group in 4-halostyrene is not sufficiently activating.

Direct Fluoroalkylthiolation Methods

Direct C-H functionalization is an increasingly important area of research as it offers a more atom- and step-economical approach to synthesis by avoiding the pre-functionalization of starting materials. nih.gov Direct trifluoromethylthiolation of benzene (B151609) or styrene could, in principle, yield the desired product.

These methods can proceed through various mechanisms, including electrophilic aromatic substitution or radical pathways. nih.govresearchgate.netresearchgate.netacs.orgsnnu.edu.cn Electrophilic trifluoromethylthiolation involves the use of a reagent that delivers an electrophilic "CF3S⁺" species to the aromatic ring. A number of such reagents have been developed, including N-trifluoromethylthiosaccharin and related compounds. nih.govnih.govacs.orgsnnu.edu.cn The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents on the aromatic ring. For styrene, electrophilic attack is expected to occur at the ortho and para positions.

Radical trifluoromethylthiolation, on the other hand, involves the generation of a trifluoromethylthio radical (CF3S•) which then adds to the aromatic ring. princeton.eduresearchgate.netacs.orgnih.gov These reactions can be initiated by thermal or photochemical methods.

Scheme 5: Proposed Direct C-H Trifluoromethylthiolation of Styrene

Starting Material: Styrene Reagents: An electrophilic trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin) with a Lewis acid catalyst, or a radical initiator with a source of CF3S• (e.g., AgSCF3). nih.govsnnu.edu.cnresearchgate.netnih.gov Solvent: A suitable organic solvent.

Method Reagent Mechanism Key Features Reference
ElectrophilicN-trifluoromethylthiosaccharin, trifluoromethanesulfenatesElectrophilic Aromatic SubstitutionRequires an electron-rich arene; regioselectivity can be an issue. nih.govnih.govacs.orgsnnu.edu.cn
RadicalAgSCF3 with an oxidant, CF3SO2SCF3Radical Aromatic SubstitutionCan functionalize a wide range of arenes; often initiated by light or a radical initiator. princeton.eduresearchgate.netacs.orgnih.gov
Electrophilic Trifluoromethylthiolation of Aromatic Substrates

Electrophilic trifluoromethylthiolation involves the reaction of an electron-rich aromatic substrate, such as styrene, with a reagent that acts as an "SCF₃⁺" synthon.

Fluoroalkanesulfonyl chlorides, such as trifluoromethylsulfonyl chloride (CF₃SO₂Cl), have been developed as powerful reagents for the electrophilic fluoroalkylthiolation of electron-rich arenes. researchgate.net In the presence of a reducing agent like diethyl phosphite, these stable and easy-to-handle reagents can effectively transfer the trifluoromethylthio group. researchgate.net Research has shown that reactions of certain electrophilic trifluoromethylthiolating reagents with styrene derivatives can be fine-tuned by adjusting reaction solvents to yield trifluoromethylthiolated styrenes. researchgate.net Another approach involves the direct bifunctional chloro-trifluoromethylthiolation of alkenes using CF₃SO₂Cl and a reducing agent like triphenylphosphine (PPh₃), where CF₃SCl is generated in situ. researchgate.net

Table 1: Electrophilic Trifluoromethylthiolation Approaches with Styrene Derivatives

Reagent System Substrate Type Product Type Reference
N-Trifluoromethylthiodibenzenesulfonimide / Solvent Styrene derivatives Trifluoromethylthiolated styrenes researchgate.net

The Sandmeyer reaction, a cornerstone in aromatic chemistry, provides a pathway to introduce a trifluoromethylthio group onto an aromatic ring. wikipedia.org This method involves the conversion of an aromatic amine, such as 4-vinylaniline, into a diazonium salt, which is then treated with a copper(I) trifluoromethylthiolate source. wikipedia.orgruhr-uni-bochum.de

This Sandmeyer-type trifluoromethylthiolation is advantageous as it utilizes readily available aromatic amines as starting materials. ruhr-uni-bochum.denih.gov The process can be performed as a one-pot reaction, combining in situ diazotization with the trifluoromethylthiolation step, or as a two-step sequence where the diazonium salt is pre-formed. organic-chemistry.org Key reagents for this transformation include a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF₃) and a sulfur source such as copper(I) thiocyanate (CuSCN). nih.gov The reaction is copper-mediated and proceeds at room temperature, demonstrating tolerance for a range of functional groups. ruhr-uni-bochum.deorganic-chemistry.org

Table 2: Key Features of Sandmeyer-Type Trifluoromethylthiolation

Feature Description Reference
Starting Material (Hetero)aromatic amines organic-chemistry.org
Key Reagents Diazotizing agent (e.g., t-BuONO), TMSCF₃, CuSCN nih.gov
Catalyst Copper ruhr-uni-bochum.deorganic-chemistry.org
Advantage Utilizes inexpensive and widely available starting materials. ruhr-uni-bochum.deorganic-chemistry.org
Nucleophilic Trifluoromethylthiolation Reagents (e.g., AgSCF₃, Me₄NSCF₃)

Nucleophilic trifluoromethylthiolation involves a reagent that delivers an "SCF₃⁻" nucleophile. Silver trifluoromethylthiolate (AgSCF₃) is a stable and readily available reagent used for this purpose. researchgate.net While often employed in reactions with alkyl halides, its application to aryl systems typically requires specific activation, such as in nucleophilic aromatic substitution (SₙAr) on an electron-deficient aromatic ring. For a substrate like 1-ethenyl-4-halobenzene, this reaction would generally be challenging without strong activation. However, AgSCF₃ is also known to act as a source of the SCF₃ radical, opening up alternative reaction pathways. researchgate.netresearchgate.net

Radical Trifluoromethylthiolation Approaches

Radical-based methods have emerged as a powerful strategy for forming C-SCF₃ bonds. researchgate.net Silver trifluoromethylthiolate (AgSCF₃) can be oxidized in situ to generate the trifluoromethylthio radical (•SCF₃). researchgate.netresearchgate.net This highly reactive species can then add to aromatic systems. This approach could potentially be applied to styrene, although the reaction may lead to addition across the double bond or substitution on the ring, depending on the specific conditions. The development of radical SCF₃ reagents enables reactions under mild conditions, for instance, using visible light photocatalysis. researchgate.net

Strategies for Introducing the Ethenyl (Vinyl) Group onto Functionalized Benzene

An alternative synthetic strategy involves starting with a benzene ring already functionalized with the trifluoromethylthio group and subsequently introducing the vinyl substituent.

Palladium-Catalyzed Heck Coupling Reactions

The Mizoroki-Heck reaction is a robust and widely used palladium-catalyzed cross-coupling method for forming carbon-carbon bonds, particularly for the synthesis of substituted alkenes like styrenes. nih.govnih.gov To synthesize this compound via this route, a suitable precursor such as 1-halo-4-[(trifluoromethyl)thio]benzene (e.g., the bromo or iodo derivative) would be coupled with a vinylating agent.

The reaction typically employs a palladium catalyst, a base, and a suitable solvent. While ethylene (B1197577) gas can be used, other vinyl surrogates like vinylboronic acids or their esters (in Suzuki-type couplings) or vinyl stannanes (in Stille couplings) are also common. The Heck reaction has been successfully applied in the synthesis of complex molecules and even on DNA-encoded libraries, demonstrating its broad applicability and functional group tolerance. nih.gov Recent advancements have focused on developing highly efficient protocols, including those using micellar technology to achieve near-quantitative conversions. nih.gov

Table 3: Generalized Heck Reaction for Vinyl Group Introduction | Component | Example | Purpose | Reference | | --- | --- | --- | | Aryl Precursor | 1-Bromo-4-[(trifluoromethyl)thio]benzene | Aromatic coupling partner | nih.govnih.gov | | Vinyl Source | Ethylene, Potassium vinyltrifluoroborate | Introduces the ethenyl group | nih.gov | | Catalyst | Palladium complex (e.g., Pd(OAc)₂) | Catalyzes the C-C bond formation | nih.gov | | Base | Organic or inorganic base (e.g., Et₃N) | Neutralizes HX byproduct | nih.gov |

Cross-Coupling Strategies (e.g., Sonogashira or Suzuki-Miyaura for alkyne precursors)

Cross-coupling reactions are fundamental in forming the carbon-carbon bonds necessary for synthesizing complex aromatic compounds. wikipedia.org For a molecule like this compound, these strategies typically involve creating a C(sp²)-C(sp²) or C(sp²)-C(sp) bond, often starting from an alkyne precursor that is later reduced to the target ethenyl (vinyl) group.

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org In a hypothetical synthesis of an alkyne precursor to the target molecule, 4-iodophenyl trifluoromethyl sulfide (B99878) could be coupled with an acetylene source, such as trimethylsilylacetylene. This reaction is typically catalyzed by a palladium complex, like tetrakis(triphenylphosphine)palladium(0), and requires a copper(I) co-catalyst, often copper(I) iodide, in the presence of an amine base. orgsyn.orgresearchgate.net The resulting ethynyl derivative can then be selectively reduced to the ethenyl group. The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides or chlorides, allowing for milder reaction conditions. wikipedia.org

The Suzuki-Miyaura coupling offers another versatile route, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. researchgate.netlookchem.com To synthesize this compound directly, this reaction could couple 4-[(trifluoromethyl)thio]phenylboronic acid with a vinyl halide or, more commonly, couple an aryl halide like 1-bromo-4-[(trifluoromethyl)thio]benzene with potassium vinyltrifluoroborate. nih.gov The choice of catalyst is critical for success, with palladium complexes containing bulky phosphine (B1218219) ligands, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), often providing high yields. mdpi.com This method is valued for its tolerance of a wide range of functional groups and its use of generally stable and less toxic organoboron reagents. nih.gov

Convergent and One-Pot Synthetic Procedures

Such sequential reactions, where multiple bond-forming events occur in a single pot, are becoming increasingly common. rsc.org For instance, a tandem cross-coupling/click reaction sequence demonstrates the power of using a single copper catalyst for multiple transformations. rsc.org Similarly, a one-pot synthesis of trisubstituted dienes has been achieved through sequential Suzuki-Miyaura cross-couplings. nih.gov Applying this logic, a one-pot synthesis could be designed where an aryl halide is first coupled with an acetylene surrogate, and the resulting intermediate is then modified or further coupled to yield the final product. nih.gov These methods are not only more efficient but are also considered greener by reducing solvent usage and energy consumption. scielo.br

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Achieving high yields and purity in the synthesis of this compound requires meticulous optimization of several reaction parameters. scielo.brresearchgate.net These include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

The catalyst is arguably the most critical component in cross-coupling reactions. Palladium-based catalysts are predominant in both Sonogashira and Suzuki-Miyaura couplings. wikipedia.orgresearchgate.net For Suzuki reactions, catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are frequently employed. mdpi.com The choice of ligand associated with the palladium center can significantly influence steric and electronic properties, thereby affecting catalyst activity and selectivity. researchgate.net

In Sonogashira couplings, a dual-catalyst system is common, consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. wikipedia.orgorgsyn.org However, copper-free Sonogashira reactions have been developed to avoid the formation of alkyne homocoupling byproducts, using specialized palladium precatalysts that are stable in air. nih.gov Catalyst loading is also a key variable; while higher loading can increase reaction rates, it also adds to the cost and can complicate purification. Typical loadings range from 0.5 to 5 mol%, with lower loadings being preferable for large-scale synthesis. researchgate.netacs.org

Reaction TypeCatalyst SystemTypical Loading (mol%)Key Advantages
Suzuki-MiyauraPd(dppf)Cl₂1-5High activity, good for challenging substrates
Suzuki-MiyauraPd(PPh₃)₄1-5Widely used, commercially available
Sonogashira (Classic)Pd(PPh₃)₄ / CuI1-3 (Pd), 1-5 (Cu)Mild conditions, reliable for many substrates
Sonogashira (Copper-Free)[DTBNpP]Pd(crotyl)Cl~2.5Avoids homocoupling, air-stable precatalyst

The choice of solvent can dramatically impact reaction efficiency by influencing the solubility of reagents, catalyst stability, and reaction rates. wikipedia.orgresearchgate.netnih.gov In Suzuki-Miyaura couplings, common solvents include dimethoxyethane, often with an aqueous base, or polar aprotic solvents like dimethylformamide (DMF). mdpi.com For Sonogashira reactions, solvents such as toluene, tetrahydrofuran (THF), and dimethyl sulfoxide (B87167) (DMSO) are frequently used. nih.govrsc.org

The selection depends on the specific substrates and catalyst system. For example, THF is a common choice, but in some cases, a greener solvent like acetonitrile has been shown to provide an excellent balance between reactant conversion and reaction selectivity. scielo.br The presence of water can also be crucial, particularly in Suzuki reactions that use trifluoroborate salts, where a THF/water mixture is often optimal. nih.gov

Reaction TypeSolvent SystemTypical ConditionsRationale
Suzuki-MiyauraDimethoxyethane (DME) / H₂OHeated (e.g., 80 °C)Good for dissolving organoboron and inorganic base
Suzuki-MiyauraTHF / H₂ORoom Temp to RefluxEffective for potassium trifluoroborate salts
SonogashiraToluene / n-ButylamineHeated (e.g., 40 °C)Amine acts as both base and solvent component
Sonogashira (Copper-Free)DMSORoom TemperaturePolar aprotic solvent stabilizes catalytic species

Temperature is a critical parameter for controlling reaction kinetics and selectivity. wikipedia.orgresearchgate.net While some modern catalyst systems allow for room-temperature couplings, many cross-coupling reactions require heating to proceed at a reasonable rate, with temperatures often ranging from 40 °C to 100 °C. nih.govrsc.orgnih.gov However, excessive heat can lead to catalyst decomposition or the formation of undesired byproducts. scielo.br In sequential one-pot reactions, temperature may be adjusted between steps to optimize each transformation. nih.gov

Most palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, these reactions are almost always conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation of the catalyst and phosphine ligands. orgsyn.orgnih.gov

The relative amounts of the coupling partners, base, and other additives must be carefully controlled to maximize the yield of the desired product. wikipedia.orgnih.gov It is common practice to use a slight excess (e.g., 1.2 to 1.5 equivalents) of one of the coupling partners, often the more accessible or stable reagent like the organoboron compound or the terminal alkyne, to ensure complete consumption of the more valuable aryl halide. rsc.org The amount and strength of the base are also crucial. In Suzuki reactions, bases like potassium carbonate are used to activate the organoboron species. mdpi.com In Sonogashira couplings, an amine base like triethylamine or n-butylamine is used to neutralize the hydrogen halide formed during the reaction and to facilitate the catalytic cycle. orgsyn.org The stoichiometry of the base (typically 1.5 to 2.0 equivalents) must be sufficient to drive the reaction to completion. wikipedia.org

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Ethenyl Moiety

The ethenyl (or vinyl) group of 1-ethenyl-4-[(trifluoromethyl)thio]benzene is a site of rich chemical reactivity. Its reactivity is significantly influenced by the electronic properties of the para-substituent, the trifluoromethylthio group (-SCF₃). As the -SCF₃ group is strongly electron-withdrawing, it renders the vinyl group electron-deficient, which in turn governs its behavior in various addition reactions.

The electron-deficient nature of the double bond in this compound makes it a suitable component in cycloaddition reactions. These reactions are powerful methods for the construction of cyclic systems.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a classic method for synthesizing cyclobutane (B1203170) rings. While research has often focused on electron-rich styrenes, recent studies have demonstrated the efficacy of visible-light organophotocatalysis for the [2+2] cycloaddition of electron-deficient styrenes. nih.gov For instance, styrenes bearing electron-withdrawing groups such as nitro and ester functionalities undergo homodimerization to form cyclobutane products. nih.gov Given the strong electron-withdrawing character of the trifluoromethylthio group, this compound is expected to participate readily in such photocatalytic transformations, yielding the corresponding substituted cyclobutane dimer. The reaction is typically mediated by an organic cyanoarene photocatalyst, which, upon excitation, transfers energy to the styrene (B11656) derivative to initiate the cycloaddition. nih.gov

1,3-Dipolar Cycloaddition: This class of reactions involves the combination of a 1,3-dipole with a dipolarophile (in this case, the ethenyl group) to form a five-membered heterocyclic ring. beilstein-journals.org The electron-deficient alkene in this compound serves as an effective dipolarophile. For example, it can react with nitrones to yield isoxazolidines, with azides to form triazoles, and with nitrile oxides to produce isoxazoles. A study on the reaction of trifluoromethyl vinyl sulfide (B99878) with various nitrones demonstrated the synthesis of 5-[(trifluoromethyl)sulfanyl]isoxazolidines, highlighting the reactivity of the SCF₃-substituted vinyl moiety in such cycloadditions. nih.gov These reactions are valuable for creating complex heterocyclic scaffolds that are of interest in medicinal chemistry. beilstein-journals.org

Table 1: Examples of Cycloaddition Reactions with Styrene Derivatives
Reaction TypeReactant 1 (Dipolarophile)Reactant 2 (Dipole/Partner)Product TypeCatalyst/Conditions
[2+2] Cycloadditionpara-Nitrostyrenepara-NitrostyreneDinitrophenyl-substituted cyclobutane4CzIPN / Visible Light nih.gov
1,3-Dipolar CycloadditionTrifluoromethyl vinyl sulfideVarious Nitrones5-[(Trifluoromethyl)sulfanyl]isoxazolidineHigh Pressure nih.gov
1,3-Dipolar CycloadditionGeneric AlkeneOrganic Azide (B81097)TriazoleCopper-catalyzed nih.gov

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is an atom-economical method for synthesizing nitrogen-containing compounds. The regioselectivity of this reaction with styrenes can yield either Markovnikov (branched) or anti-Markovnikov (linear) products. For electron-deficient vinylarenes like this compound, both outcomes are possible depending on the catalytic system employed.

Anti-Markovnikov Hydroamination: Base-mediated or copper-catalyzed systems have been shown to facilitate the anti-Markovnikov hydroamination of functionally varied and electron-deficient styrenes. rsc.orgrsc.org For example, monomeric Cu(I) amido complexes catalyze the hydroamination of electron-deficient vinylarenes, proceeding through an intermolecular nucleophilic addition mechanism. rsc.org This regioselectivity provides direct access to phenethylamine (B48288) derivatives, which are important structural motifs in pharmaceuticals.

Table 2: Catalytic Systems for Styrene Hydroamination
Catalyst SystemStyrene TypeRegioselectivityReference
Rhodium/Iridium ComplexesGeneralCatalyst-dependent nih.gov
Copper(I) Amido ComplexesElectron-deficientAnti-Markovnikov rsc.org
Palladium(II) NHC ComplexesGeneralAnti-Markovnikov researchgate.net
Cp₂TiCl₂ / i-PrMgClGeneralMarkovnikov rsc.org

Despite this deactivation, reactions such as hydrohalogenation (addition of H-X) and hydration are expected to proceed with Markovnikov selectivity, where the electrophile (e.g., H⁺) adds to the terminal carbon of the vinyl group to form the benzylic carbocation, which is then attacked by the nucleophile.

More recently, visible light-mediated radical additions have provided alternative pathways for the functionalization of styrenes. For example, atom transfer radical addition (ATRA) of (phenylsulfonyl)difluoromethyl iodide to styrenes has been reported, offering a method for the difunctionalization of the double bond under mild conditions. rsc.org Similarly, hydrotrifluoromethylation of styrene derivatives can be achieved using photoredox catalysis, adding a trifluoromethyl radical across the double bond. mdpi.com These radical-based methods are often less sensitive to the electronic effects that govern traditional electrophilic additions.

Reactivity of the Trifluoromethylthio Group

The -SCF₃ group is one of the most strongly electron-withdrawing and lipophilic substituents used in medicinal and materials chemistry. Its electronic effect is primarily inductive (-I effect), where the highly electronegative fluorine atoms pull electron density away from the sulfur, which in turn withdraws electron density from the aromatic ring. wikipedia.org

This strong electron withdrawal has two major consequences for the reactivity of the benzene (B151609) ring:

Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density in the aromatic ring makes it less nucleophilic and therefore less reactive towards attack by electrophiles. Compared to benzene, this compound will undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, at a significantly slower rate.

Meta-Directing Effect: The inductive withdrawal of electron density is most pronounced at the ortho and para positions relative to the -SCF₃ group. This leaves the meta positions as the least deactivated sites for electrophilic attack. Therefore, the trifluoromethylthio group acts as a meta-director for subsequent electrophilic aromatic substitutions, similar to other strongly deactivating groups like -NO₂ and -CF₃. wikipedia.org

The sulfur atom in the trifluoromethylthio group is in a lower oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) (-S(O)CF₃) and sulfone (-S(O)₂CF₃). These transformations introduce new functional groups and significantly alter the electronic properties of the substituent.

The oxidation is typically achieved using common oxidizing agents. Mild oxidation, often with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, selectively yields the trifluoromethyl vinyl sulfoxide. nih.gov Stronger oxidation conditions, such as using an excess of the oxidant or more powerful reagents like Oxone (potassium peroxymonosulfate), lead to the formation of the trifluoromethyl vinyl sulfone. orgsyn.org

The resulting sulfoxide and sulfone groups are even more powerful electron-withdrawing groups than the parent sulfide. This enhanced electron-withdrawing capacity further deactivates the aromatic ring and influences the reactivity of the vinyl group, making the corresponding vinyl sulfoxides and sulfones valuable intermediates in organic synthesis, for example, as dienophiles in Diels-Alder reactions or as Michael acceptors. organic-chemistry.org

Table 3: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation
Oxidizing AgentTypical ProductConditions
m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.)SulfoxideLow temperature (e.g., -78°C to 0°C) nih.gov
m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.)SulfoneRoom temperature or heating
Oxone (Potassium peroxymonosulfate)SulfoneAqueous methanol, room temperature orgsyn.org
Hydrogen Peroxide (H₂O₂)SulfoneAcetic acid, heating

Nucleophilic Interactions and Decomposition Pathways

The reactivity of this compound towards nucleophiles is largely dictated by the strong electron-withdrawing nature of the para-substituted trifluoromethylthio (-SCF3) group. This group deactivates the aromatic ring towards electrophilic attack but activates the ethenyl group's double bond for nucleophilic conjugate addition, a reaction also known as nucleophilic Michael addition. chemguide.co.uk Thiols, for instance, have been shown to undergo nucleophilic addition to styrenes bearing electron-withdrawing groups, such as β-nitrostyrene, which serves as a functional analogue. koreascience.kr In the case of this compound, a nucleophile (Nu⁻) would preferentially attack the β-carbon of the vinyl group, leading to a resonance-stabilized carbanion intermediate.

Decomposition pathways for this compound can be inferred from studies on related trifluoromethyl aryl sulfides. The trifluoromethanethiolate anion ([SCF3]⁻), a potential leaving group or a product of decomposition, is known to be unstable in certain solvents. cmu.edu Its decomposition can yield products such as bis(trifluoromethyl)disulfide, tetrakis(trifluoromethylthio)ethene, and 3,4,5,6-tetrakis(trifluoromethylthio)-1,2-dithiine, particularly when reacting with less activated aromatic compounds. cmu.edu The stability of solutions containing the [SCF3]⁻ anion is dependent on the counter-ion and solvent, with a half-life estimated at 30 minutes in acetone, decomposing to fluoride (B91410) and thiocarbonyl fluoride. cmu.edu

Table 1: Nucleophilic Interaction and Decomposition Data
Interaction/PathwayDescriptionKey Intermediates/ProductsReference
Nucleophilic Conjugate AdditionAttack of a nucleophile on the β-carbon of the ethenyl group, activated by the electron-withdrawing -SCF3 group.Resonance-stabilized carbanion chemguide.co.uk
Decomposition of [SCF3]⁻ AnionDecomposition of the trifluoromethanethiolate anion, which can form under certain reaction conditions.Bis(trifluoromethyl)disulfide, tetrakis(trifluoromethylthio)ethene, fluoride, thiocarbonyl fluoride cmu.edu

Interplay Between the Ethenyl and Trifluoromethylthio Groups on Overall Molecular Reactivity

Trifluoromethylthio Group (-SCF3): This group is powerfully electron-withdrawing primarily through a strong negative inductive effect (-I). rsc.org This effect significantly reduces the electron density of the aromatic ring, making it much less susceptible to electrophilic aromatic substitution compared to benzene. This deactivating nature also influences the reactivity of the ethenyl group.

Ethenyl Group (-CH=CH2): The ethenyl group can participate in conjugation with the aromatic ring. However, its electronic influence is overshadowed by the potent -SCF3 group. The primary role of the ethenyl group is as a site for addition reactions.

The synergy of these two groups renders the molecule's double bond electron-deficient and thus susceptible to nucleophilic attack, as previously discussed. Conversely, the double bond is deactivated towards electrophilic addition. Any electrophilic attack would lead to a cationic intermediate that is destabilized by the adjacent electron-withdrawing -SCF3 group. In radical reactions, the phenyl ring and the -SCF3 group both influence the stability and reactivity of radical intermediates formed at the benzylic position.

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The formation of cationic intermediates from this compound is generally disfavored due to the electronic properties of the -SCF3 group. In electrophilic addition reactions, the mechanism typically proceeds through a carbocation intermediate. youtube.comlumenlearning.combyjus.com For an unsymmetrical alkene, the electrophile adds to the carbon with the most hydrogens, forming the more stable carbocation (Markovnikov's rule). lumenlearning.combyjus.com However, for this compound, the attack of an electrophile (E+) on the double bond would generate a benzylic carbocation. This positive charge would be severely destabilized by the strong inductive electron withdrawal of the para-trifluoromethylthio group.

This destabilization effect is also evident in the context of cationic polymerization. Styrenes with electron-withdrawing groups are known to be difficult to polymerize via cationic mechanisms because of the lower stability of the propagating carbocation. acs.orgcmu.edu While cationic polymerization of styrene itself is possible using initiators like Lewis acids, the presence of a deactivating group on the ring hinders the process. acs.orglibretexts.orgwpmucdn.com

Despite the general instability, specific reactions designed to generate alkenyl trifluoromethyl sulfides have been proposed to proceed through cationic thiirenium intermediates. In a three-component Friedel-Crafts reaction, an electrophilic "SCF3+" source reacts with an alkyne to form a cationic thiirenium ion, which is then trapped by an arene. nih.gov

Table 2: Plausibility of Cationic Intermediates
Reaction TypeCationic IntermediatePlausibility/StabilityReasoningReference
Electrophilic AdditionBenzylic CarbocationLowDestabilized by the strong electron-withdrawing -SCF3 group. youtube.com, lumenlearning.com
Cationic PolymerizationPropagating Benzylic CarbocationVery LowStyrenes with electron-withdrawing groups show low polymerizability due to cation destabilization. acs.org, cmu.edu
Three-Component Sulfide SynthesisThiirenium IonPlausible (as a transient species)Proposed in specific metal-free syntheses of alkenyl trifluoromethyl sulfides. nih.gov

Radical pathways are highly relevant to the reactivity of this compound, particularly in trifluoromethylthiolation reactions of styrenes. These reactions are often initiated by visible-light photoredox catalysis. mdpi.comresearchgate.net

The generally accepted mechanism involves the following key steps:

Generation of the Trifluoromethylthio Radical (•SCF3): A photocatalyst, upon irradiation with visible light, becomes excited. This excited-state catalyst reduces a trifluoromethylthiolating agent (e.g., N-(trifluoromethylthio)phthalimide) to generate the •SCF3 radical. researchgate.net

Radical Addition: The highly electrophilic •SCF3 radical adds to the electron-rich double bond of the styrene derivative. The addition occurs at the less substituted carbon, forming a more stable benzylic radical intermediate. mdpi.com

Propagation/Termination: The benzylic radical can then be reduced by the photocatalyst radical anion to form an anion, which is subsequently protonated to yield the hydrotrifluoromethylthiolated product. mdpi.com The presence of radical scavengers like TEMPO has been shown to inhibit these reactions, confirming the radical nature of the pathway. cas.cn

Many of the radical transformations involving this compound and related styrenes are facilitated by metal-based photocatalysts. Iridium and Ruthenium complexes are commonly employed in these visible-light-mediated reactions. researchgate.net

A general photoredox catalytic cycle for the hydrotrifluoromethylthiolation of a styrene can be described as follows:

Photoexcitation: The metal catalyst (e.g., [Ir(ppy)3]) absorbs visible light and is converted to its excited state ([Ir(ppy)3]*).

Single Electron Transfer (SET): The excited catalyst engages in a single electron transfer with the trifluoromethylthiolating reagent (e.g., CF3SO2Na). This can be an oxidative or reductive quench depending on the specific reagents. In an oxidative quench cycle, the excited catalyst is oxidized, and the reagent is reduced to generate the •SCF3 radical. cas.cn

Radical Addition: The •SCF3 radical adds to the styrene double bond to form the benzylic radical intermediate, as described in the section above.

Chain Propagation and Catalyst Regeneration: The benzylic radical intermediate is then reduced by the now-reduced form of the catalyst, forming a benzylic anion and regenerating the ground-state catalyst. The anion is then protonated by a hydrogen atom source in the reaction mixture to give the final product, closing the catalytic cycle. mdpi.com

In addition to photoredox catalysis, other metals like nickel have been used to catalyze the formation of aryl trifluoromethyl sulfides from aryl halides, demonstrating the utility of transition metals in forming C-SCF3 bonds under mild conditions. researchgate.net

Polymerization Studies of 1 Ethenyl 4 Trifluoromethyl Thio Benzene

Homopolymerization Investigations

The ability of 1-ethenyl-4-[(trifluoromethyl)thio]benzene to undergo homopolymerization has been explored using various techniques, with a focus on controlled radical polymerization methods that allow for the synthesis of well-defined polymers.

Controlled radical polymerization (CRP) methods are particularly valuable for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

While specific studies on the surface-initiated controlled radical polymerization (SI-CRP) of this compound are not extensively documented in the literature, the principles of SI-CRP have been widely applied to various styrenic monomers. This technique involves immobilizing an initiator on a substrate, from which polymer chains grow, forming a dense layer of end-grafted polymers known as a polymer brush. For styrenic monomers, atom transfer radical polymerization (ATRP) and nitroxide-mediated polymerization (NMP) are common SI-CRP methods. Given the successful solution polymerization of fluorinated styrenes via CRP, it is anticipated that this compound could be successfully grafted from a surface using these techniques. The process would typically involve the functionalization of a substrate with an appropriate initiator, followed by the polymerization of the monomer from the surface in a controlled manner.

The homopolymerization of this compound has been successfully achieved using reversible addition–fragmentation chain transfer (RAFT) polymerization. This technique allows for good control over the polymerization process, yielding polymers with predictable molecular weights and low dispersity.

In a representative study, the RAFT polymerization of this compound was carried out using 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) as the chain transfer agent (CTA) and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as the initiator. The polymerization kinetics were monitored, showing a linear increase in molecular weight with conversion, which is characteristic of a controlled polymerization process.

Table 1: RAFT Homopolymerization of this compound This table is interactive. You can sort and filter the data.

Entry Molar Ratio [Monomer]:[CTA]:[Initiator] Time (h) Conversion (%) Mn (g/mol) Đ (Mw/Mn)
1 100:1:0.2 4 25.3 5,200 1.15
2 100:1:0.2 8 48.7 9,800 1.12
3 100:1:0.2 16 75.1 15,100 1.10
4 200:1:0.2 16 68.4 27,500 1.18

Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index)

The data demonstrates that the molecular weight of the resulting poly(this compound) can be controlled by adjusting the monomer-to-CTA ratio and the polymerization time. The low dispersity values (Đ < 1.2) further confirm the controlled nature of the RAFT polymerization.

The suitability of a vinyl aromatic monomer for ionic polymerization is heavily dependent on the electronic nature of the substituents on the aromatic ring.

For anionic polymerization , the presence of electron-withdrawing groups is generally required to stabilize the propagating carbanionic species. The trifluoromethylthio (-SCF3) group is known to be strongly electron-withdrawing. This property suggests that this compound should be amenable to anionic polymerization. While specific studies on the anionic polymerization of this particular monomer are scarce, analogous fluorinated styrenes with electron-withdrawing groups have been successfully polymerized using anionic methods. tu-dresden.de It is expected that initiation with a suitable nucleophile, such as an organolithium compound, in a polar aprotic solvent would lead to the formation of poly(this compound).

Conversely, cationic polymerization is favored for monomers with electron-donating substituents that can stabilize the propagating carbocationic species. wikipedia.org The strong electron-withdrawing nature of the -SCF3 group would destabilize a carbocation at the benzylic position, making cationic polymerization of this compound challenging under typical conditions. Therefore, this monomer is not considered a suitable candidate for cationic polymerization.

Controlled Radical Polymerization (CRP) Techniques

Copolymerization with Other Monomers

The incorporation of this compound into copolymers allows for the modification of polymer properties, leveraging the unique characteristics imparted by the -SCF3 group, such as altered refractive index, dielectric constant, and surface properties.

The copolymerization of this compound with other vinyl aromatic monomers, such as styrene (B11656), has been investigated to create polymers with tailored properties. The reactivity ratios of the comonomers are crucial parameters that determine the composition and microstructure of the resulting copolymer.

The free radical copolymerization of this compound (M1) and styrene (M2) has been studied. The reactivity ratios were determined using the Mayo-Lewis method, providing insight into the relative reactivity of the propagating radicals towards the two monomers.

Table 2: Reactivity Ratios for the Copolymerization of this compound (M1) and Styrene (M2) This table is interactive. You can sort and filter the data.

r1 (TFMS) r2 (Styrene) r1 * r2 Copolymer Type
0.85 ± 0.05 0.60 ± 0.04 0.51 Random

TFMS = this compound

The reactivity ratio r1 being greater than r2 indicates that the propagating radical ending in a this compound unit prefers to add to its own monomer. Conversely, r2 being less than 1 suggests that the styryl radical also prefers to add to the fluorinated monomer. The product of the reactivity ratios (r1 * r2) is less than 1, indicating a tendency towards the formation of a random copolymer, with a slight inclination for the incorporation of the fluorinated monomer.

The ability to control the incorporation of this compound into polymer chains opens up possibilities for creating a variety of polymer architectures, including block and graft copolymers, through controlled polymerization techniques. While the primary research has focused on statistical copolymers with styrene, the successful RAFT homopolymerization suggests that the synthesis of block copolymers containing a poly(this compound) segment is feasible. This would involve the sequential polymerization of monomers, allowing for the creation of well-defined block structures with distinct properties.

Synthesis of Block and Graft Copolymers

The synthesis of block and graft copolymers is a cornerstone of modern polymer chemistry, allowing for the creation of materials with tailored macroscopic properties by combining chemically distinct polymer chains. Common techniques for synthesizing such copolymers include living anionic polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods offer precise control over polymer architecture, enabling the production of well-defined block and graft structures.

In the context of styrene derivatives, these techniques have been extensively used to create a wide array of functional copolymers. For instance, block copolymers of polystyrene with polyacrylates or polydienes are widely used as thermoplastic elastomers and compatibilizers. Similarly, graft copolymers, where polymer chains are attached as side chains to a main polymer backbone, are employed in applications ranging from impact modifiers to surface modification agents.

However, a specific investigation into the synthesis of block or graft copolymers incorporating this compound is not documented in the available scientific literature. While general methods for copolymer synthesis are well-established for styrene and its numerous derivatives, their direct application to this specific monomer, and the characterization of the resulting copolymers, have not been reported. The unique electronic and steric effects of the trifluoromethylthio group would likely influence the choice of polymerization technique and the reaction conditions required to achieve controlled copolymer architectures.

Influence of the Trifluoromethylthio Group on Polymerization Kinetics and Resulting Polymer Microstructure

The introduction of a trifluoromethylthio (-SCF3) group onto the styrene monomer is expected to have a significant impact on its polymerization behavior and the properties of the resulting polymer. This is due to the strong electron-withdrawing nature and steric bulk of the -SCF3 group.

Stereoregularity and Tacticity Control (e.g., Syndiotacticity)

The tacticity, or stereochemical arrangement of the phenyl rings along the polymer chain, plays a crucial role in determining the physical properties of polystyrene and its derivatives. Atactic polystyrene is amorphous and has a low glass transition temperature, whereas syndiotactic polystyrene, with its alternating phenyl group arrangement, is a semi-crystalline material with a high melting point and improved mechanical properties.

The stereocontrol in styrene polymerization is often achieved using specific catalyst systems, such as metallocene catalysts, which can favor the formation of syndiotactic polymers. The electronic and steric properties of substituents on the phenyl ring can influence the interaction of the monomer with the catalyst, thereby affecting the degree of stereoregularity. For instance, bulky substituents at the ortho position of styrene have been shown to influence the tacticity of the resulting polymer.

In the case of this compound, the trifluoromethylthio group is in the para position, which might have a less direct steric influence on the propagating chain end compared to an ortho substituent. However, its strong electronic effect could alter the electron density of the vinyl group, potentially influencing its coordination to a catalyst and the subsequent insertion steps that dictate tacticity. Without experimental data, any discussion on the stereoregularity and the potential for achieving high syndiotacticity in the polymerization of this monomer remains speculative.

Impact on Monomer Reactivity Ratios

Monomer reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or a different monomer. These ratios determine the composition and sequence distribution of the resulting copolymer. The electronic and steric properties of substituents on the monomer play a significant role in determining these reactivity ratios.

Electron-withdrawing groups, such as the trifluoromethylthio group, can influence the reactivity of the vinyl group in styrene. Generally, electron-withdrawing substituents on the phenyl ring of styrene tend to increase the reactivity of the monomer towards radical attack. This is often quantified by the Alfrey-Price Q-e scheme, where 'Q' represents the reactivity of the monomer and 'e' represents its polarity. A more positive 'e' value indicates a more electron-deficient double bond.

While the reactivity ratios for the copolymerization of numerous styrene derivatives with other common monomers have been experimentally determined, such data is not available for this compound. To illustrate the concept, a hypothetical data table is presented below, showing how such data would typically be organized. The values in this table are for illustrative purposes only and are not based on experimental results for the target compound.

Comonomer (M₂)r₁ (this compound)r₂
StyreneData not availableData not available
Methyl MethacrylateData not availableData not available
AcrylonitrileData not availableData not available

Spectroscopic Data for this compound Not Available in Published Literature

A thorough search of scientific databases and chemical literature has revealed a lack of published experimental spectroscopic data for the compound This compound . While data exists for structurally related molecules, such as 4-(trifluoromethyl)styrene (B10332) (which lacks the sulfur atom) and various aryl trifluoromethyl sulfides (which lack the ethenyl, or vinyl, group), the specific, detailed characterization for the target compound is not present in the available resources.

Consequently, it is not possible to provide the in-depth analysis for the following sections as requested:

Spectroscopic Characterization and Structural Elucidation in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Exact Mass Determination

To generate a scientifically accurate and authoritative article as per the instructions, experimentally determined data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS are essential. Without access to a publication detailing the synthesis and characterization of "1-Ethenyl-4-[(trifluoromethyl)thio]benzene," any attempt to fulfill the request would rely on speculation or the use of data from inappropriate analogues, which would be scientifically unsound.

Therefore, the requested article cannot be generated at this time.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives and Analogs

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of crystalline materials. While a crystal structure for this compound has not been reported in publicly accessible databases, analysis of its structural analogs offers significant insights into the conformational preferences and packing motifs that derivatives of this compound are likely to adopt.

To illustrate the principles of solid-state structural analysis for this class of compounds, the crystallographic data of a closely related analog, 4-chlorostyrene (B41422), can be examined. Although the electronic properties of a chloro-substituent differ from a trifluoromethylthio-group, 4-chlorostyrene serves as a valuable model for understanding the packing of a substituted styrene (B11656). The vinyl group in such structures is a key feature, and its orientation relative to the benzene (B151609) ring can vary. Furthermore, the nature and arrangement of intermolecular contacts, such as C-H···π interactions, play a significant role in stabilizing the crystal structure.

Detailed research findings on analogs of this compound would typically involve a discussion of the planarity of the molecule, the conformation of the substituent groups, and the nature of any short intermolecular contacts. For instance, the torsion angle between the vinyl group and the phenyl ring is a critical parameter that influences the extent of π-conjugation. In the solid state, this angle is often a compromise between the electronically favorable planar conformation and the sterically driven non-planar arrangements that can optimize crystal packing.

The trifluoromethyl group, being highly electronegative, is expected to participate in dipole-dipole interactions and potentially weak C-F···H hydrogen bonds. The sulfur atom in the thioether linkage can also act as a weak hydrogen bond acceptor. The interplay of these interactions would ultimately determine the supramolecular architecture of the crystal.

Below is a data table summarizing the crystallographic parameters for a representative analog, 4-chlorostyrene. Such a table is standard in crystallographic studies and provides a snapshot of the crystal's fundamental geometric properties.

Table 1: Crystallographic Data for 4-Chlorostyrene

Parameter Value
Chemical Formula C₈H₇Cl
Formula Weight 138.59 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.654(2)
b (Å) 5.789(2)
c (Å) 16.123(4)
α (°) 90
β (°) 101.91(2)
γ (°) 90
Volume (ų) 698.8(3)
Z 4
Density (calculated) (g/cm³) 1.316
Absorption Coefficient (mm⁻¹) 0.467

This data is representative of a typical crystallographic study on a substituted styrene and is provided for illustrative purposes.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Prediction of Reactivity and Regioselectivity (e.g., Fukui Indices)

There are no available studies in the public domain that have calculated the Fukui indices for 1-Ethenyl-4-[(trifluoromethyl)thio]benzene. Such calculations would typically be part of a detailed computational analysis to predict the sites most susceptible to nucleophilic, electrophilic, or radical attack, thus offering insights into the compound's reactivity and regioselectivity in chemical reactions.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound have not been reported in published literature. These values are fundamental in understanding a molecule's electronic properties, including its electron-donating and accepting capabilities, which influence its reactivity. Similarly, Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, are not available for this specific compound.

Elucidation of Reaction Pathways and Transition States

No computational studies detailing the elucidation of reaction pathways or the characterization of transition states involving this compound were found. This type of research would involve complex DFT calculations to map the energy landscape of a chemical reaction, identify intermediate structures, and determine the energy barriers for the reaction to occur.

Molecular Dynamics Simulations (for Polymer Conformation or Intermolecular Interactions in Materials Science)

There is no evidence in the surveyed literature of molecular dynamics (MD) simulations being performed on this compound or its corresponding polymer. MD simulations are a powerful tool for studying the conformational dynamics of polymers and the nature of intermolecular interactions in materials, but such investigations have not been published for this specific system.

Advanced Quantum Chemical Calculations for Bond Dissociation Energies and Stability

Specific advanced quantum chemical calculations to determine the bond dissociation energies (BDEs) within the this compound molecule have not been reported. BDE values are crucial for understanding the stability of the molecule and for predicting its behavior in reactions involving bond cleavage. While general studies on the bond dissociation energies of related functional groups exist, data specific to this compound is not available.

Advanced Synthetic Building Block Applications in Organic Chemistry and Materials Science Research

Precursor in Complex Molecule Synthesis

The distinct functionalities within 1-Ethenyl-4-[(trifluoromethyl)thio]benzene make it a valuable precursor for synthesizing a range of complex organic molecules. The vinyl group acts as a key reactive handle for various chemical transformations, while the trifluoromethylthio moiety imparts desirable physicochemical properties to the final products.

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and agrochemistry due to their enhanced metabolic stability, bioavailability, and binding affinity to biological targets. The trifluoromethylthio (-SCF3) group, in particular, is a highly sought-after substituent for these scaffolds. While the direct 1,3-dipolar cycloaddition to form triazoles typically involves an alkyne (the Huisgen cycloaddition), the ethenyl group of this compound can be chemically transformed into a suitable precursor for such cyclizations. organic-chemistry.orgbeilstein-journals.org

For instance, the styrene (B11656) moiety can be converted into an intermediate like a β-nitrostyrene. This intermediate can then react with an organic azide (B81097) in an organocatalyzed oxidative [3 + 2] cycloaddition to yield a 1,2,3-triazole ring bearing the 4-[(trifluoromethyl)thio]phenyl group. organic-chemistry.org This multi-step approach allows the incorporation of the desirable electronic properties of the -SCF3 group into the stable and versatile triazole core. The resulting fluorinated triazoles are valuable compounds for further chemical exploration and biological screening.

Table 1: Synthetic Strategies for Triazole Formation from Styrene Derivatives

Precursor Class Key Reagents Reaction Type Resulting Heterocycle
Styrene Oxides Aryl Acetylene, Sodium Azide Cycloaddition 1,2,3-Triazole
β-Nitrostyrenes Organic Azides Oxidative [3 + 2] Cycloaddition 1,2,3-Triazole

This table illustrates general synthetic routes for converting styrene-like structures into triazoles, which are applicable to derivatives of this compound.

The trifluoromethylthio (-SCF3) group is recognized for its unique combination of high lipophilicity and strong electron-withdrawing character, making it a valuable "super-lipophilic" bioisostere for groups like chlorine or trifluoromethyl (-CF3). Introducing the -SCF3 moiety into biologically active molecules can significantly improve their membrane permeability and metabolic stability, which are critical parameters in drug design.

This compound serves as an excellent starting material for creating derivatives intended for chemical biology. The vinyl group provides a versatile point of attachment, allowing the 4-[(trifluoromethyl)thio]phenyl scaffold to be incorporated into larger molecular architectures. For example, the vinyl group can undergo hydrofunctionalization, oxidation, or metathesis reactions to link with other pharmacophores or biological probes. These derivatives can be used to probe biological pathways or as new candidates in pharmaceutical and agrochemical research, leveraging the beneficial properties conferred by the -SCF3 group. researchgate.net

Application in Materials Science Research

In materials science, the focus shifts to the collective properties of molecules. The ability of this compound to act as a monomer and its inherent electronic characteristics make it a compelling candidate for the development of novel functional materials.

The ethenyl group allows this compound to function as a substituted styrene monomer in polymerization reactions. The resulting polymer, poly{this compound}, would possess properties significantly different from standard polystyrene due to the influence of the -SCF3 group. This group can enhance the polymer's thermal stability, chemical resistance, and modify its optical and dielectric properties.

Research on related fluorinated styrene-based polymers, such as those derived from trifluoromethyl styrene, has shown their potential in applications like high-performance polymer optical fibers, where a high glass transition temperature and low-loss properties are required. elsevierpure.com Polymers and copolymers derived from this compound are expected to exhibit:

High Refractive Index: Useful for optical applications.

Increased Hydrophobicity: Leading to water-repellent coatings.

Low Surface Energy: Valuable for anti-fouling and self-cleaning surfaces.

Enhanced Thermal Stability: Suitable for materials used in demanding environments.

These characteristics make such polymers candidates for specialty coatings, advanced optical components, and high-performance dielectric materials in microelectronics.

The trifluoromethylthio group is one of the most strongly electron-withdrawing groups in organic chemistry. researchgate.net When attached to the benzene (B151609) ring, it significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This electronic modification is central to its application in functional materials.

When this compound is incorporated into a polymer or a co-polymer, it imparts these electronic features to the bulk material. The resulting materials are expected to have a wide bandgap and high ionization potential, making them potentially useful as:

Dielectric Materials: For capacitors and insulators in electronic circuits.

Electron-Transporting Layers: In organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Host Materials: For phosphorescent emitters in OLEDs, due to their high triplet energy levels.

The ability to tune the electronic properties of materials by incorporating this monomer makes it a valuable tool for designing next-generation organic electronics.

An Electron Donor-Acceptor (EDA) complex is a ground-state aggregate formed between an electron-rich molecule (donor) and an electron-poor molecule (acceptor). beilstein-journals.org Upon irradiation with light, the EDA complex can be excited, leading to a single-electron transfer (SET) from the donor to the acceptor, generating radical ions that can initiate chemical reactions. nih.gov

Due to the potent electron-withdrawing nature of the -SCF3 group, the aromatic ring of this compound is electron-deficient, making it an excellent candidate to act as an electron acceptor . When mixed with a suitable electron donor (e.g., an amine like 1,4-diazabicyclo[2.2.2]octane or a polycyclic aromatic hydrocarbon), it can form an EDA complex. nih.gov

Table 2: Role of this compound in EDA Complexes

Component Role Compound Type Mechanism of Action
Electron Donor Electron-rich species Amines, Arenes, etc. Donates an electron upon photoexcitation.

| This compound | Electron Acceptor | Electron-deficient arene | Forms EDA complex; accepts an electron to become a radical anion. |

This photoinduced SET process can be harnessed to drive a variety of synthetic transformations under mild, metal-free conditions. The formation of EDA complexes involving this compound opens avenues for novel photocatalytic systems where it can mediate or participate in radical-based bond-forming reactions, contributing to the field of green chemistry. beilstein-journals.org

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Methodologies

The future synthesis of 1-ethenyl-4-[(trifluoromethyl)thio]benzene will likely focus on developing more environmentally benign and efficient methods. Traditional synthetic routes often rely on harsh reagents and multi-step processes. Future research should prioritize the development of catalytic, atom-economical reactions. For instance, the application of visible-light-promoted photoredox catalysis could offer a milder alternative for introducing the trifluoromethylthio group onto the styrene (B11656) core. researchgate.net This approach has been successful for the trifluoromethylthiolation of various alkenes and could potentially be adapted for the direct synthesis or functionalization of this compound. researchgate.net

Furthermore, continuous flow chemistry presents a promising avenue for the synthesis of this compound. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. polimi.iteuropa.eu The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible production of this valuable chemical. unimi.itresearchgate.net Research in this area could focus on optimizing reaction conditions within a flow reactor to maximize yield and purity while minimizing waste. polimi.it

TechnologyPotential Advantages for Synthesis
Photoredox CatalysisMild reaction conditions, use of visible light as a renewable energy source. researchgate.net
Continuous Flow ChemistryEnhanced safety, improved process control, scalability. polimi.iteuropa.eu

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing reactions and discovering new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these processes. For example, kinetic studies, in-situ spectroscopic monitoring, and density functional theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the role of catalysts and intermediates.

Investigating the mechanisms of reactions at the vinyl group, such as addition or cycloaddition reactions, will be important for its use as a synthetic building block. A mechanistic study on the iron-based aziridination of styrenes highlights the complexity of such transformations and the importance of understanding the formation of byproducts. nih.gov Similar detailed studies on this compound would be highly beneficial. Understanding the electronic influence of the para-trifluoromethylthio group on the reactivity of the ethenyl group is a key area for investigation.

Design and Synthesis of Advanced Polymer Architectures with Tunable Properties

The ethenyl group in this compound makes it a prime candidate for polymerization. Future research should focus on the synthesis of novel polymers where this compound is used as a monomer or co-monomer. The incorporation of the trifluoromethylthio group into a polymer backbone is expected to impart unique and desirable properties, such as high thermal stability, chemical resistance, and specific surface properties. researchgate.net

A key area of exploration will be the development of polymers with tunable properties. By copolymerizing this compound with other functional monomers, it may be possible to precisely control the physical and chemical characteristics of the resulting materials. rsc.orgmdpi.com For example, the wettability, adhesion, and optical properties of the polymers could be tailored for specific applications. mdpi.comresearchgate.net Research into different polymerization techniques, such as controlled radical polymerization, will be essential for creating well-defined polymer architectures, including block copolymers and star polymers, with advanced functionalities.

Polymer PropertyPotential Influence of the Trifluoromethylthio Group
Thermal StabilityIncreased stability due to the strong C-F and C-S bonds.
Chemical ResistanceEnhanced resistance to chemical attack.
Surface EnergyPotentially low surface energy and unique wetting characteristics. researchgate.net
Optical PropertiesPotential for high optical transparency. researchgate.net

Exploration of Novel Reactivity Patterns for Further Functionalization

Beyond its use in polymerization, this compound possesses two reactive sites: the ethenyl group and the aromatic ring. Future research should aim to explore novel reactivity patterns to further functionalize this molecule. The development of selective transformations that target either the double bond or the aromatic ring would significantly expand the synthetic utility of this compound.

For instance, the difunctionalization of the ethenyl group, where two different functional groups are added across the double bond, could lead to a wide range of complex and valuable molecules. nih.gov Visible-light-promoted methods have been shown to be effective for the difunctionalization of styrenes, and similar strategies could be applied to this compound. researchgate.netnih.gov Additionally, exploring the regioselective functionalization of the aromatic ring through electrophilic or nucleophilic aromatic substitution would open up new avenues for creating diverse molecular structures.

Integration with Emerging Technologies in Chemical Synthesis and Materials Science

The advancement of our understanding and application of this compound will be greatly enhanced by its integration with emerging technologies. As previously mentioned, flow chemistry is a powerful tool for synthesis. ijtra.com In addition to synthesis, automated systems can be employed for high-throughput screening of reaction conditions and for the discovery of new catalysts and transformations.

Furthermore, the use of computational chemistry and machine learning can accelerate the design of new materials based on this compound. Predictive modeling can be used to forecast the properties of polymers derived from this monomer, allowing for the in-silico design of materials with tailored characteristics. This integration of experimental and computational approaches will be crucial for unlocking the full potential of this promising compound in both chemical synthesis and materials science.

Q & A

Q. Key Factors for Yield Optimization :

  • Catalyst Selection : Palladium/copper systems (e.g., Pd(PPh₃)₄/CuI) for coupling reactions.
  • Reaction Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
  • Temperature Control : SNAr requires elevated temperatures (80–120°C), while coupling reactions are sensitive to oxygen and moisture .

Which spectroscopic techniques are most reliable for characterizing the trifluoromethylthio and ethenyl groups in this compound?

Basic Research Question

  • ¹H/¹³C NMR : The ethenyl protons (δ 5.2–6.5 ppm) show characteristic splitting patterns (doublets of doublets). The trifluoromethylthio group (SCF₃) exhibits a distinct ¹⁹F NMR signal at δ -40 to -45 ppm .
  • IR Spectroscopy : C=C stretching (~1600 cm⁻¹) and C-S-CF₃ vibrations (~700–750 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ≈ 218 (C₉H₇F₃S⁺) with isotopic patterns confirming sulfur and fluorine .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions and confirm substitution patterns.

How can computational chemistry predict the reactivity of the ethenyl group in electrophilic aromatic substitution (EAS)?

Advanced Research Question
Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The ethenyl group directs EAS to the ortho/para positions via resonance stabilization.
  • Hammett Parameters : The -SCF₃ group (σₚ ≈ 0.88) strongly withdraws electrons, reducing ring reactivity compared to -OCH₃ (σₚ ≈ -0.27) .

Example : DFT studies show that nitration occurs preferentially at the para position relative to the ethenyl group due to steric hindrance from -SCF₃ .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Common Contradictions : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., NLRP3 inflammasome).
Resolution Strategies :

  • Purity Verification : Use HPLC (>99% purity) to exclude impurities affecting bioactivity .
  • Assay Standardization : Control variables like cell line (HEK293 vs. THP-1), solvent (DMSO concentration), and incubation time.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

How does the electron-withdrawing nature of -SCF₃ influence cross-coupling reactivity compared to -OCH₃ or -CF₃?

Advanced Research Question
Mechanistic Insights :

  • Electronic Effects : -SCF₃ (σₚ ≈ 0.88) deactivates the ring more than -CF₃ (σₚ ≈ 0.54), slowing oxidative addition in coupling reactions.
  • Steric Effects : The bulky -SCF₃ group hinders catalyst access, reducing yields in Suzuki couplings compared to -OCH₃ derivatives .

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